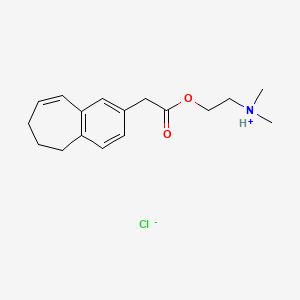
5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique benzocycloheptene ring structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. The starting material is often a benzocycloheptene derivative, which undergoes a series of chemical reactions to introduce the acetic acid and dimethylaminoethyl ester groups. Common reagents used in these reactions include acetic anhydride, dimethylamine, and hydrochloric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzocycloheptene ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-benzocycloheptene-9-acetic acid ethyl ester
- 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-4-methyl-, ethyl ester
Uniqueness
Compared to similar compounds, 5H-Benzocycloheptene-9-acetic acid, 6,7-dihydro-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its specific ester and dimethylamino groups. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
CAS No. |
40494-43-7 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-[2-(8,9-dihydro-7H-benzo[7]annulen-3-yl)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-18(2)10-11-20-17(19)13-14-8-9-15-6-4-3-5-7-16(15)12-14;/h5,7-9,12H,3-4,6,10-11,13H2,1-2H3;1H |
InChI Key |
UYADWAGJOZXMIS-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)CC1=CC2=C(CCCC=C2)C=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


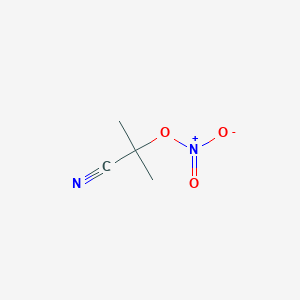
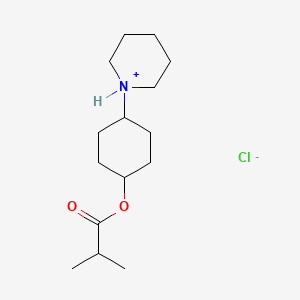
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)


![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


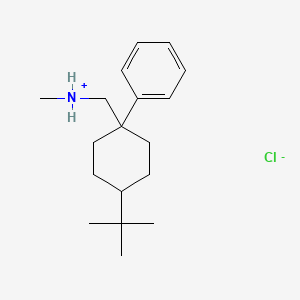

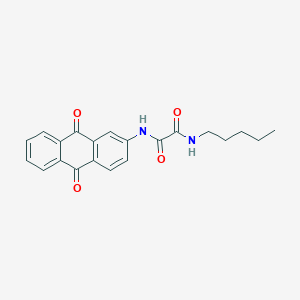
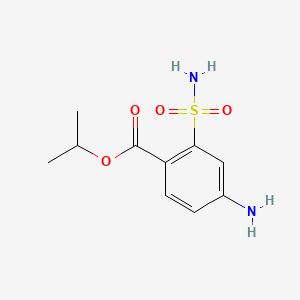
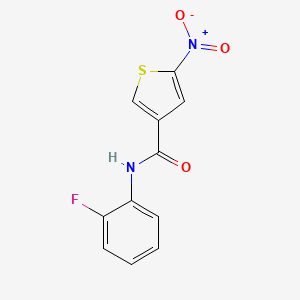
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
